Trimethylsilyl (trimethylsilyl)acetate
Overview
Description
Trimethylsilyl (trimethylsilyl)acetate is an organosilicon compound with the molecular formula C5H12O2Si. It is a derivative of acetic acid where the hydrogen atom of the hydroxyl group is replaced by a trimethylsilyl group. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl (trimethylsilyl)acetate can be synthesized through the reaction of trimethylchlorosilane with sodium acetate in the presence of a phase transfer catalyst. The reaction is typically carried out at temperatures ranging from 10°C to 60°C, and the product is obtained by distillation at 106-108°C .
Industrial Production Methods
In industrial settings, the synthesis involves the same basic reaction but is scaled up to accommodate larger quantities. The use of efficient phase transfer catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl (trimethylsilyl)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield acetic acid and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Acetic Acid: Hydrolysis of this compound yields acetic acid.
Trimethylsilanol: Another product of hydrolysis is trimethylsilanol.
Scientific Research Applications
Trimethylsilyl (trimethylsilyl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trimethylsilyl (trimethylsilyl)acetate involves the formation of a stable trimethylsilyl group that protects reactive functional groups during chemical reactions. This protection is achieved through the formation of a covalent bond between the silicon atom and the functional group, which prevents unwanted side reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used for similar protective purposes but is more reactive and less stable.
Bis(trimethylsilyl)acetamide: Another silylating agent used for derivatization of compounds.
(Trimethylsilyl)acetic Acid: Similar in structure but has different reactivity and applications.
Uniqueness
Trimethylsilyl (trimethylsilyl)acetate is unique due to its specific reactivity and stability, making it particularly useful in protecting functional groups during complex synthetic processes. Its ability to be easily hydrolyzed back to the original functional group adds to its versatility in organic synthesis .
Properties
IUPAC Name |
trimethylsilyl 2-trimethylsilylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20O2Si2/c1-11(2,3)7-8(9)10-12(4,5)6/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHDMLCJRMZKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(=O)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20O2Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369951 | |
Record name | Trimethylsilyl (trimethylsilyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24082-11-9 | |
Record name | Trimethylsilyl (trimethylsilyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethylsilyl (trimethylsilyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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